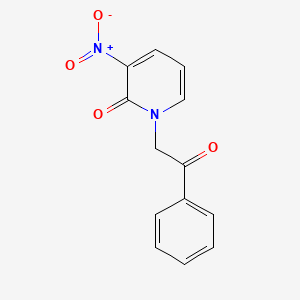
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been extensively studied for its various applications in the field of biochemistry and medicine.
Wirkmechanismus
The mechanism of action of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one involves the inhibition of PARP enzyme activity. PARP is an enzyme that is involved in DNA repair, and its inhibition by 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one are primarily related to its inhibition of PARP enzyme activity. This inhibition leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Additionally, 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one in lab experiments is its potent inhibition of PARP enzyme activity, which makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. One of the most significant areas of research is the development of more potent and selective PARP inhibitors for cancer treatment. Additionally, there is a need for further research on the anti-inflammatory and neuroprotective effects of this compound, which could have significant implications for the treatment of various diseases. Finally, there is a need for more research on the toxicity and safety of this compound, which could help to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Conclusion:
In conclusion, 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. Its potent inhibition of PARP enzyme activity makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. Additionally, it has anti-inflammatory and neuroprotective effects that could have significant implications for the treatment of various diseases. However, its toxicity and safety need to be further studied to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Synthesemethoden
The synthesis of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one can be achieved through a multistep process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with nitric acid and acetic anhydride to form 2-nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. This compound is then reduced with sodium dithionite to yield 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. The purity of the compound can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been widely used in scientific research for its various applications. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
3-nitro-1-phenacylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-5-2-1-3-6-10)9-14-8-4-7-11(13(14)17)15(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUXZFCUKXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

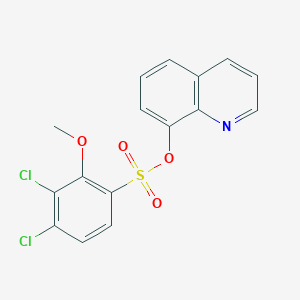
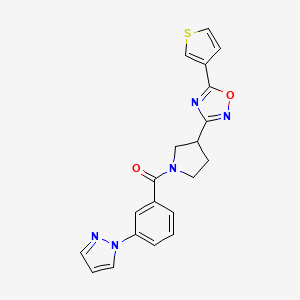

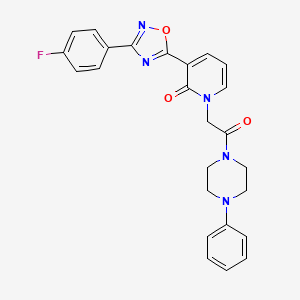
![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
![5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2755352.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)
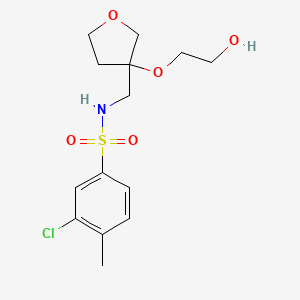
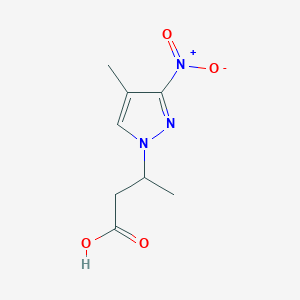

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)